molecular formula C9H8BrN3 B12829048 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole

3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B12829048
M. Wt: 238.08 g/mol
InChI Key: KFXATCVKCCDIHB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzyl bromide with methylhydrazine, followed by cyclization with formamide. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Formation of oxidized triazole derivatives.

    Reduction Products: Formation of reduced triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13)

InChI Key

KFXATCVKCCDIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)Br

Origin of Product

United States

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